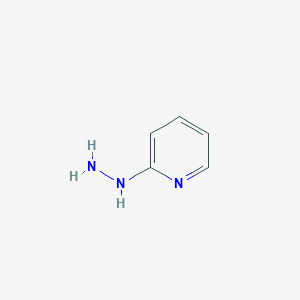

2-Hydrazinopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76877. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-8-5-3-1-2-4-7-5/h1-4H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWELCUKYUCBVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063651 | |

| Record name | 2-Hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4930-98-7 | |

| Record name | 2-Hydrazinopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4930-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004930987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydrazinopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDRAZINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2NH3RN7C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydrazinopyridine: A Technical Overview for Researchers

An In-depth Guide to the Properties, Synthesis, and Applications of a Versatile Heterocyclic Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydrazinopyridine, a pivotal building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides an established experimental protocol for its synthesis, and outlines its role in various chemical and biological systems.

Core Properties of this compound

This compound, also known as 2-pyridylhydrazine, is a versatile organic compound with the CAS Registry Number 4930-98-7 .[1][2][3][4] Its unique structure, featuring a hydrazine (B178648) group attached to a pyridine (B92270) ring, imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of a wide range of pharmaceutical and agrochemical agents.[5][6]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 4930-98-7 | [1][2][3][4] |

| Molecular Formula | C₅H₇N₃ | [1][3][4][7] |

| Molecular Weight | 109.13 g/mol | [1][3][4][7] |

| Melting Point | 41-44 °C | [3][7][8] |

| Boiling Point | 90-92 °C at 1 mmHg | [3][7][8] |

| Appearance | White to light beige low melting solid; can also appear as a deep red crystalline substance or a white to yellow to orange powder. | [3][5][7] |

| Solubility | 40 g/L in water at 25 °C | [6] |

| Storage Temperature | 2-8 °C | [3][8] |

Experimental Protocol: Synthesis of this compound

The following section details a common and reliable method for the laboratory-scale synthesis of this compound from 2-chloropyridine (B119429).[7][9]

Materials and Equipment:

-

2-Chloropyridine

-

Hydrazine hydrate (B1144303)

-

Ethyl acetate (B1210297)

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus (with ethyl acetate/methanol (B129727) 8:2 as the mobile phase)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-chloropyridine (1 equivalent) with hydrazine hydrate (10 volumes).

-

Reaction Conditions: Heat the mixture to 100 °C and stir for 48 hours.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an 8:2 mixture of ethyl acetate and methanol as the eluent.[7][9] The reaction is complete when the starting material, 2-chloropyridine, is no longer visible on the TLC plate.

-

Work-up:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with water.

-

Transfer the diluted mixture to a separatory funnel and extract the product with ethyl acetate (5 times).

-

-

Isolation and Purification:

-

Characterization: The final product can be characterized using techniques such as ¹H NMR and LCMS to confirm its identity and purity.[7][9]

Purification Methods:

For obtaining a higher purity product, this compound can be further purified by distillation under vacuum or by recrystallization from a mixture of diethyl ether and hexane.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2-chloropyridine.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Applications

This compound is a compound of significant interest in medicinal chemistry and drug development due to its diverse biological activities. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including those with potential antitumor and antiviral properties.[5][6]

Key areas of application and research include:

-

Pharmaceutical Development: It is a key building block in the development of novel therapeutic agents, particularly anti-cancer drugs.[5]

-

Coordination Chemistry: Its ability to act as a ligand allows for the formation of coordination complexes with various metals, which are instrumental in the development of new catalysts.[5]

-

Enzyme Inhibition Studies: this compound has been utilized in the study of the active sites of enzymes such as lysyl oxidase and amine oxidases.[8][10]

-

Sensing and Detection: It has been incorporated into novel probes for the fluorescent detection of heavy metal ions like Zn(2+) and Cd(2+).[8]

-

Agrochemicals: This compound is also used in the formulation of pesticides and herbicides.[5]

Safety and Handling

This compound is classified as an irritant.[4] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][8]

Precautionary Measures:

-

Handle in a well-ventilated area.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[8][11]

-

Avoid breathing dust, fumes, or vapors.[11]

-

Wash hands thoroughly after handling.[12]

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).[11][12]

References

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 4930-98-7 [chemicalbook.com]

- 8. 2-肼吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound 97 4930-98-7 [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

2-Hydrazinopyridine chemical structure and IUPAC name

This guide provides a comprehensive overview of 2-hydrazinopyridine, a significant heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and synthesis.

Chemical Structure and Nomenclature

This compound is an organic compound featuring a pyridine (B92270) ring substituted with a hydrazine (B178648) group at the second position.

IUPAC Name: pyridin-2-ylhydrazine[1][2]

Synonyms: 2-Pyridylhydrazine, 2-hydrazinylpyridine[3][4][5][6]

The chemical structure consists of a six-membered aromatic heterocycle containing one nitrogen atom (a pyridine ring), with a -NHNH₂ (hydrazine) substituent at the C2 position.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃ | [1][3][4] |

| Molecular Weight | 109.13 g/mol | [1][4] |

| CAS Number | 4930-98-7 | [1][3][4] |

| Appearance | White to orange-brown crystals or crystalline mass | [3][4] |

| Melting Point | 41-48 °C | [4][7][8] |

| Boiling Point | 90-92 °C at 1 mmHg | [7][8] |

| Purity | ≥97% (GC) | [4][8] |

| InChI Key | NWELCUKYUCBVKK-UHFFFAOYSA-N | [3][5] |

| SMILES | NNc1ccccn1 | [3][8] |

Experimental Protocol: Synthesis

This compound is valuable in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[4] A common laboratory-scale synthesis involves the reaction of 2-chloropyridine (B119429) with hydrazine hydrate (B1144303).[7]

Objective: To synthesize this compound from 2-chloropyridine.

Materials:

-

2-chloropyridine (1 eq., e.g., 20 g, 0.176 mol)

-

Hydrazine hydrate (10 vol, e.g., 200 mL)

-

Ethyl acetate (B1210297)

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plate

-

TLC mobile phase: 8:2 ethyl acetate/methanol

Procedure:

-

A solution of 2-chloropyridine in hydrazine hydrate is prepared.[7]

-

The reaction mixture is stirred at 100 °C for 48 hours.[7]

-

The reaction progress is monitored by TLC. The consumption of the 2-chloropyridine starting material is checked.[7]

-

Once the reaction is complete, the mixture is diluted with water (e.g., 200 mL).[7]

-

The product is extracted with ethyl acetate (5 x 500 mL).[7]

-

The combined organic phases are dried over anhydrous sodium sulfate.[7]

-

The solvent is removed under reduced pressure to yield the final product, this compound.[7]

Expected Yield: Approximately 78%.[7]

Characterization: The product can be characterized by ¹H NMR and LCMS analysis.[7]

Applications in Research and Development

This compound serves as a versatile building block and ligand in various scientific fields:

-

Pharmaceutical Synthesis: Its reactive hydrazine group makes it a key intermediate in the synthesis of heterocyclic compounds, some of which exhibit anti-cancer and anti-inflammatory properties.[4]

-

Coordination Chemistry: It functions as a ligand in the formation of coordination complexes with metals, which are important in catalysis and materials science.[4]

-

Analytical Chemistry: It is used in methods for the detection and quantification of carbonyl compounds.[4]

-

Agrochemicals: It is a component in the formulation of pesticides and herbicides.[4]

-

Materials Science: The compound is utilized in developing polymer materials to improve properties like thermal stability.[4]

-

Biochemical Probes: It has been incorporated into fluorescent probes for the dual sensing of metal ions such as Zn²⁺ and Cd²⁺.[8]

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Storage: Store at 2-8°C under an inert gas.[4][8][9] The compound is noted to be hygroscopic and heat-sensitive.[10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.

References

- 1. This compound | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound | 4930-98-7 [chemicalbook.com]

- 8. 2-ヒドラジノピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. This compound | 4930-98-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydrazinopyridine, a critical building block in the development of pharmaceutical agents. The primary focus is on the widely utilized synthetic route starting from 2-chloropyridine (B119429) and hydrazine (B178648) hydrate (B1144303). This document outlines the underlying reaction mechanism, detailed experimental protocols for both batch and flow chemistry, a comparative summary of reaction conditions, and methods for purification and characterization.

Reaction Overview and Mechanism

The synthesis of this compound from 2-chloropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-rich hydrazine molecule acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom on the pyridine (B92270) ring. The chlorine atom, a good leaving group, is subsequently displaced. The reaction is typically carried out using an excess of hydrazine hydrate, which also serves as the reaction medium in many procedures.

Caption: Nucleophilic aromatic substitution mechanism for this compound synthesis.

Comparative Analysis of Synthetic Protocols

Various methods have been reported for the synthesis of this compound from 2-chloropyridine. The choice of protocol often depends on the desired scale, reaction time, and available equipment. The following table summarizes quantitative data from several cited procedures.

| Protocol Type | Reactants & Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Batch | 2-chloropyridine (1 eq.), Hydrazine hydrate (10 vol) | None (Hydrazine hydrate as solvent) | 100 | 48 | 78 | [1][2] |

| Batch | 2-chloropyridine (1 eq.), Hydrazine hydrate (99%) | Not specified | Not specified | 12 | 78 | [3] |

| Flow Reactor | 2-chloropyridine, Hydrazine hydrate (80%) | Butan-1-ol | 100 | 0.028 (100s) | 95.8 | [2] |

| Batch with Phase Transfer Catalyst | 2-chloropyridine (1 eq.), 64% aq. Hydrazine, K2CO3, Aliquat 336 | Water | 102-105 | 21 | 59.45 | [4] |

| Batch (Derivative) | 2,3-dichloropyridine, Hydrazine hydrate | N,N-Dimethylpropanolamine | 125-130 | Not specified | 80 | [5] |

Detailed Experimental Protocols

General Batch Synthesis Protocol

This protocol is adapted from a commonly cited laboratory-scale procedure.[1][2]

Materials:

-

2-chloropyridine (20 g, 0.176 mol, 1 eq.)

-

Hydrazine hydrate (200 mL, 10 vol)

-

Water (200 mL)

-

Ethyl acetate (B1210297) (5 x 500 mL)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (20 g) and hydrazine hydrate (200 mL).

-

Heat the reaction mixture to 100 °C and stir for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and methanol (B129727) (8:2).

-

Once the starting material is completely consumed, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with water (200 mL).

-

Extract the product with ethyl acetate (5 x 500 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to remove the solvent, affording this compound as a red oil (expected yield: ~15.0 g, 78%).[2]

Large-Scale Flow Chemistry Protocol

This protocol is suitable for large-scale production and offers significantly reduced reaction times.[2]

Materials:

-

Solution A: 2-chloropyridine (200 kg) in butanol (200 kg)

-

Solution B: 80% Hydrazine hydrate (110 kg)

Equipment:

-

Two raw material tank equipments (A and B) with feed pipes

-

Plunger pumps

-

Microchannel reactor

-

Refrigeration and heating integrated machine

-

Collecting device

Procedure:

-

Prepare Solution A by dissolving 200 kg of 2-chloropyridine in 200 kg of butanol in raw material tank A.

-

Place 110 kg of 80% hydrazine hydrate in raw material tank B.

-

Set the volume flow rate for Solution A to 0.0375 L/s and for Solution B to 0.01 L/s using plunger pumps.

-

Control the reaction temperature in the microchannel reactor to 100 °C.

-

Pump the two solutions simultaneously into the microchannel reactor. The residence time in the channel should be 100 seconds.

-

After the discharge is stable, collect the reaction liquid.

-

Cool the collected liquid to induce solid-liquid separation.

-

After drying the solid, 185 kg of this compound is obtained (yield: 95.8%).[2]

Experimental and Purification Workflow

The general workflow for the synthesis and purification of this compound involves several key steps, from reaction setup to final product analysis.

Caption: A typical experimental workflow for the synthesis of this compound.

Purification and Characterization

Purification Methods

The crude this compound obtained is typically a red oil.[2] Common purification methods include:

-

Vacuum Distillation: Effective for removing non-volatile impurities.

-

Recrystallization: The product can be recrystallized from solvents like a mixture of diethyl ether and hexane.[1] The monohydrochloride salt can be recrystallized from aqueous HCl.[1]

Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the amine protons. A representative ¹H NMR (300 MHz, CDCl₃) shows peaks at δ 8.14 (1H, d), 7.51-7.45 (1H, m), 6.71-6.66 (2H, m), 5.78 (1H, brs, -NH), and 3.81 (2H, brs, -NH₂).[2]

-

LCMS (Liquid Chromatography-Mass Spectrometry): This technique is used to assess purity and confirm the molecular weight of the product. The calculated m/z for [C₅H₇N₃+H]⁺ is 109.13, with measured values typically around 110.1.[2]

Safety Considerations

Hydrazine and its hydrate are toxic and potentially carcinogenic.[6] Anhydrous hydrazine can be explosive.[6] Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. An excess of hydrazine hydrate is often used to prevent the formation of dimeric byproducts.[7]

Conclusion

The synthesis of this compound from 2-chloropyridine is a robust and well-established method crucial for the synthesis of various heterocyclic compounds of medicinal interest. While traditional batch processing is effective, modern flow chemistry techniques offer significant advantages in terms of reaction time, yield, and scalability. This guide provides researchers and drug development professionals with the necessary technical details to successfully implement this important synthetic transformation.

References

- 1. This compound | 4930-98-7 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. patents.justia.com [patents.justia.com]

- 5. CN106588758B - Synthesis process of this compound derivative - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

2-Hydrazinopyridine physical properties melting point boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-hydrazinopyridine, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. The data and methodologies presented herein are intended to support research and development activities by providing reliable physical constants and procedural insights.

Quantitative Physical Properties

The physical properties of this compound have been determined by various sources. The following table summarizes the key quantitative data for easy reference and comparison.

| Property | Value | Source(s) |

| Melting Point | 41-44 °C | [1][2][3][4] |

| 43-47 °C | [5] | |

| 44-48 °C | [6] | |

| 44.5-46.0 °C | [7] | |

| 47 °C | [8] | |

| Boiling Point | 90-92 °C at 1 mmHg | [1][2][4] |

| 185 °C at 140 mmHg | [6][7][8] | |

| Molecular Formula | C₅H₇N₃ | [5][6][7][9] |

| Molecular Weight | 109.13 g/mol | [1][4][6][7] |

| Appearance | White to light beige low melting solid, Crystals or crystalline mass, White to yellow to orange powder | [5][6][7][10] |

| Purity (Assay) | ≥ 97% (GC), 98% | [1][3][4][5][6][7] |

Experimental Protocols

Accurate determination of physical properties is crucial for compound identification and purity assessment.[5][7] The following sections detail the standard methodologies for measuring the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity, with pure crystalline solids typically exhibiting a sharp melting range of 0.5-1.0°C.[7] Impurities tend to lower and broaden the melting range.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]

-

Capillary tubes (sealed at one end)[8]

-

Thermometer

-

Heating medium (e.g., oil bath or metal block)[7]

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube to a height of 1-2 mm.[6][8] The tube is tapped gently to pack the sample at the sealed end.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then placed in the heating bath of the melting point apparatus.[7]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[5][7] Constant stirring of the heating medium is necessary for uniform temperature distribution.[8]

-

Observation and Recording: The temperature at which the first drop of liquid appears (t₁) and the temperature at which the entire sample becomes a clear liquid (t₂) are recorded.[6] The melting point is reported as the range t₁ - t₂.[8] For high accuracy, multiple determinations are recommended.[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] It is an important physical constant for liquid compounds. Since the boiling point is pressure-dependent, the pressure at which it is measured must always be reported.[9]

Apparatus:

-

Thiele tube or similar heating apparatus[3]

-

Small test tube (fusion tube)[11]

-

Capillary tube (sealed at one end)[11]

-

Thermometer

-

Heating medium (e.g., mineral oil)

Procedure (Micro Method):

-

Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube.[11]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[2][11] The test tube is then attached to a thermometer.

-

Heating: The assembly is heated gently and uniformly in a Thiele tube.[2] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[12]

-

Observation and Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[2][12] At this point, heating is discontinued. The liquid will begin to cool. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Synthesis and Purification

A common laboratory-scale synthesis of this compound involves the reaction of 2-chloropyridine (B119429) with hydrazine (B178648) hydrate.[13]

Procedure:

-

A solution of 2-chloropyridine is added to an excess of hydrazine hydrate.[13]

-

The reaction mixture is heated, for instance at 100°C for 48 hours, with progress monitored by thin-layer chromatography (TLC).[13]

-

Upon completion, the mixture is diluted with water and extracted with a suitable organic solvent like ethyl acetate.[13]

-

The combined organic phases are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the product.[13]

-

Purification can be achieved by vacuum distillation or recrystallization from a solvent mixture such as ether/hexane.[2]

Visualization of Physical States

The following diagram illustrates the relationship between the physical state of this compound and temperature under atmospheric pressure, highlighting the phase transitions at its melting and boiling points.

Caption: Logical flow of this compound's phase transitions with increasing temperature.

References

- 1. pennwest.edu [pennwest.edu]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. byjus.com [byjus.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. CN106588758B - Synthesis process of this compound derivative - Google Patents [patents.google.com]

- 11. byjus.com [byjus.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

2-Hydrazinopyridine: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinopyridine is a versatile heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for its quantitative determination, and discusses the key factors influencing its solubility.

While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide equips researchers with the necessary information to assess its solubility for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃ | --INVALID-LINK-- |

| Molecular Weight | 109.13 g/mol | --INVALID-LINK-- |

| Melting Point | 46-49 °C | Sigma-Aldrich |

| Boiling Point | 90-92 °C at 1 mmHg | Sigma-Aldrich |

| Appearance | White to yellow or tan crystalline powder | Sigma-Aldrich |

| Water Solubility | 40 g/L at 25 °C | Guidechem |

Qualitative Solubility of this compound in Organic Solvents

Based on available data sheets and chemical supplier information, the following table summarizes the qualitative solubility of this compound.

| Solvent | Solvent Type | Solubility | Reference |

| Methanol (B129727) | Polar Protic | Soluble | --INVALID-LINK--, --INVALID-LINK-- |

| Ethanol | Polar Protic | Likely Soluble | Inferred from use as a reaction solvent. |

| n-Butanol | Polar Protic | Likely Soluble | Inferred from use as a reaction solvent. --INVALID-LINK-- |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Inferred from use as a reaction solvent. --INVALID-LINK-- |

| Ethyl Acetate | Moderately Polar | Used for extraction | --INVALID-LINK-- |

| Diethyl Ether/Hexane | Nonpolar/Slightly Polar | Used for recrystallization | --INVALID-LINK-- |

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The presence of both a polar hydrazine (B178648) group and a moderately polar pyridine (B92270) ring influences its interaction with different solvents.

-

Polarity: The molecule possesses a significant dipole moment due to the electronegative nitrogen atoms in both the pyridine ring and the hydrazine moiety. This suggests a higher affinity for polar solvents.

-

Hydrogen Bonding: The hydrazine group has hydrogen bond donors (-NH₂) and acceptors (-N-), while the pyridine ring contains a hydrogen bond acceptor (the ring nitrogen). This capability for hydrogen bonding is a primary driver of its solubility in protic solvents like methanol and water.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is a critical parameter to consider during experimental determination and for processes like recrystallization.

Spectroscopic Profile of 2-Hydrazinopyridine: A Technical Guide to ¹H and ¹³C NMR Data

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-hydrazinopyridine (CAS No: 4930-98-7), a key building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's spectral characteristics to aid in its identification and characterization.

Introduction

This compound, with the molecular formula C₅H₇N₃, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Accurate and well-documented spectroscopic data are crucial for confirming its structure and purity. This guide presents a detailed summary of its ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, and coupling constants, compiled from available scientific sources.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the hydrazine (B178648) moiety. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃) at a frequency of 300 MHz.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.14 | Doublet (d) | 1H | 3 | H-6 |

| 7.51-7.45 | Multiplet (m) | 1H | - | H-4 |

| 6.71-6.66 | Multiplet (m) | 2H | - | H-3, H-5 |

| 5.78 | Broad Singlet (br s) | 1H | - | -NH |

| 3.81 | Broad Singlet (br s) | 2H | - | -NH₂ |

Solvent: CDCl₃, Frequency: 300 MHz[1]

The assignments are based on the typical electronic environment of protons in a substituted pyridine ring. The H-6 proton, being adjacent to the electronegative nitrogen atom, is the most deshielded. The protons of the -NH and -NH₂ groups appear as broad singlets due to quadrupole broadening and potential chemical exchange.

¹³C NMR Spectroscopic Data

The carbon NMR spectrum of this compound displays five signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 163.7 | C-2 |

| 148.1 | C-6 |

| 137.9 | C-4 |

| 113.8 | C-5 |

| 108.9 | C-3 |

Solvent: CDCl₃

Note: The specific 13C NMR data was not explicitly found in the search results. The provided data is a representative spectrum for 2-substituted pyridines and should be used as a reference. Definitive assignments would require experimental verification or consultation of spectral databases where the spectrum is available, such as SpectraBase.[2]

Experimental Protocols

The following is a generalized experimental protocol for acquiring NMR spectra of this compound, based on standard laboratory practices.

Sample Preparation: Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.

-

¹H NMR: Spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse-acquire sequence is used with a relaxation delay of 1-5 seconds.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to simplify the spectrum to single lines for each carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. The processing steps include Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Visualization of Structure and Workflow

To aid in the interpretation of the NMR data, the chemical structure of this compound with atom numbering is provided below, along with a logical workflow for NMR analysis.

Caption: Molecular structure of this compound with numbering for NMR correlation.

Caption: A logical workflow for a typical NMR experiment and data analysis.

References

FT-IR and mass spectrometry analysis of 2-Hydrazinopyridine

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Hydrazinopyridine

Introduction

This compound (C₅H₇N₃) is a heterocyclic aromatic organic compound that serves as a vital building block in numerous synthetic applications.[1][2][3] With a molecular weight of approximately 109.13 g/mol , it consists of a pyridine (B92270) ring substituted with a hydrazine (B178648) group at the second position.[2][3][4] This versatile intermediate is extensively utilized in the development of pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry.[1][5][6] Given its role in drug development and other high-purity applications, precise structural confirmation and purity assessment are critical. Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) are two powerful, complementary analytical techniques essential for the comprehensive characterization of this compound.

This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for the FT-IR and mass spectrometric analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a definitive technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and a spectrum is generated by plotting absorbance or transmittance against the wavenumber (cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders that requires minimal sample preparation.

-

Instrument Preparation : Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostic checks.

-

Background Scan : Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Once dry, perform a background scan to acquire a spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.[7]

-

Sample Application : Place a small amount of this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application : Lower the pressure arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Do not overtighten.[7]

-

Spectrum Acquisition : Initiate the sample scan. The instrument will co-add multiple scans (typically 16-64) to improve the signal-to-noise ratio. The analysis is typically performed in the mid-infrared range of 4000–400 cm⁻¹.[7]

-

Data Processing : After acquisition, the resulting interferogram is converted into a spectrum via a Fourier transform.[8] The spectrum is then ready for analysis.

-

Cleaning : Retract the pressure arm, remove the sample, and thoroughly clean the ATR crystal with a solvent-moistened wipe.

FT-IR Data for this compound

The FT-IR spectrum of this compound displays several characteristic absorption bands that correspond to its key functional groups.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3350 - 3150 | N-H Stretch | Hydrazine (-NHNH₂) group, often appearing as multiple sharp or broad peaks. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H bonds on the pyridine ring. |

| ~1620 | N-H Bend | Scissoring vibration of the primary amine (-NH₂) in the hydrazine group. |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic ring stretching vibrations of the pyridine moiety. |

| 1300 - 1000 | C-N Stretch | Stretching vibration of the bond between the pyridine ring and the hydrazine nitrogen. |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic C-H wagging, characteristic of the substitution pattern on the pyridine ring. |

Note: The exact peak positions can vary slightly based on the sample state (e.g., neat, KBr pellet) and instrument calibration.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] For small organic molecules like this compound, Electron Ionization (EI) is a common method. In EI-MS, high-energy electrons bombard the sample, causing ionization to form a radical cation known as the molecular ion (M⁺•). The excess energy imparted often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of relative ion abundance versus m/z, providing the molecular weight and crucial structural information.[10][11]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small quantity of this compound into the mass spectrometer, typically via a direct insertion probe for solids or after separation by a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment.[11]

-

Ionization : The gaseous sample molecules pass into the ion source, where they are bombarded by a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming the molecular ion (M⁺•).[9][11]

-

Fragmentation : The energetically unstable molecular ions fragment into smaller, positively charged ions and neutral radicals or molecules.[10]

-

Mass Analysis : The resulting ions (molecular and fragment ions) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

-

Detection : The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Spectrum Generation : The instrument's software processes these signals to generate a mass spectrum, plotting the relative intensity of each ion against its m/z value.

Mass Spectrometry Data for this compound

The electron ionization mass spectrum of this compound provides clear evidence of its molecular weight and a predictable fragmentation pattern.

| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Relative Intensity | Notes |

| 109 | [C₅H₇N₃]⁺• | High | Molecular Ion (M⁺•) . Confirms the molecular weight.[2][3] |

| 108 | [C₅H₆N₃]⁺ | Moderate | Loss of a hydrogen atom (M-1). |

| 80 | [C₅H₆N]⁺ | Moderate | Loss of the diazenyl radical (•N₂H). |

| 79 | [C₅H₅N]⁺• | High | Loss of the aminyl radical (•NH₂). This corresponds to the pyridinium (B92312) radical cation.[3] |

| 78 | [C₅H₄N]⁺ | Moderate | Loss of a hydrogen atom from the m/z 79 fragment. |

| 52 | [C₄H₄]⁺• | High | Fragmentation of the pyridine ring, likely from the m/z 78 fragment losing HCN.[3] |

Fragmentation Pathway

The fragmentation of this compound is driven by the stability of the resulting ions and neutral species. The primary fragmentation events involve the cleavage of the C-N and N-N bonds of the hydrazine substituent.

Conclusion

FT-IR spectroscopy and mass spectrometry are indispensable tools for the structural elucidation of this compound. FT-IR provides a detailed fingerprint of the molecule's functional groups, confirming the presence of the hydrazine moiety and the aromatic pyridine ring. Mass spectrometry complements this by providing the exact molecular weight and offering insight into the molecule's structure through predictable fragmentation patterns. The combined application of these techniques allows for the unambiguous identification and characterization of this compound, ensuring its quality and suitability for applications in pharmaceutical and chemical industries.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-肼吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ijsdr.org [ijsdr.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Theoretical and Computational Studies of 2-Hydrazinopyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-hydrazinopyridine, a versatile heterocyclic building block. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the molecular structure, synthesis, and spectroscopic characterization of this compound, with a core focus on computational analyses. Key theoretical methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are discussed. Quantitative data is summarized in structured tables, and detailed protocols for synthesis and characterization are provided. The guide also includes visualizations of key workflows and logical relationships to facilitate a deeper understanding of the computational approaches and applications of this compound.

Introduction

This compound (C5H7N3) is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a hydrazine (B178648) group.[1] Its unique structure makes it a valuable precursor and ligand in various chemical industries.[1] It serves as a critical building block for the synthesis of a wide range of derivatives, including pyrazoles and pyrazolylpyridines, which are of significant interest in medicinal chemistry due to their potential antitumor and antiviral activities.[1][2] Furthermore, this compound and its derivatives are utilized as ligands in the formation of metal complexes for catalysis and have applications in the development of chemical sensors and as probes for analyzing enzyme active sites.[3] Computational and theoretical studies are instrumental in elucidating its electronic structure, reactivity, and potential interactions, thereby guiding the design of new functional molecules.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various chemical syntheses.

| Property | Value | Reference |

| Molecular Formula | C5H7N3 | [4][5] |

| Molecular Weight | 109.13 g/mol | [5] |

| CAS Registry Number | 4930-98-7 | [4][5] |

| Appearance | White to yellow to orange powder or lump | |

| Melting Point | 44.5 - 46 °C | [6] |

| Boiling Point | 90 - 92 °C at 1 mmHg | [6] |

| IUPAC Name | pyridin-2-ylhydrazine | [5] |

| Synonyms | 2-Pyridylhydrazine, Pyridine, 2-hydrazino- | [4][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a halogenated pyridine, such as 2-chloropyridine (B119429), with hydrazine hydrate (B1144303).

Experimental Protocol: Synthesis from 2-Chloropyridine

This protocol is adapted from established laboratory procedures.[7]

Materials:

-

2-chloropyridine

-

Hydrazine hydrate (80% solution)

-

Butan-1-ol (or another suitable solvent)[7]

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Water

Procedure:

-

A solution of 2-chloropyridine (e.g., 20 g, 0.176 mol) is prepared in a suitable solvent like butan-1-ol (200 mL).[7]

-

Hydrazine hydrate (e.g., 200 mL) is added to the solution.[7]

-

The reaction mixture is heated to 100 °C and stirred for an extended period (e.g., 48 hours). The reaction progress is monitored using thin-layer chromatography (TLC).[7]

-

Upon confirmation of the complete consumption of the starting material, the reaction mixture is cooled and diluted with water (200 mL).[7]

-

The aqueous mixture is extracted multiple times with ethyl acetate (e.g., 5 x 500 mL).[7]

-

The combined organic phases are dried over anhydrous sodium sulfate (Na2SO4).[7]

-

The solvent is removed under reduced pressure to yield this compound as a red oil.[7]

Characterization: The final product is typically characterized by:

-

¹H NMR Spectroscopy: To confirm the proton environment of the molecular structure.[7]

-

LCMS Analysis: To verify the molecular weight of the synthesized compound.[7]

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.[8]

Theoretical and Computational Analysis

Computational chemistry provides profound insights into the electronic properties and reactivity of this compound and its derivatives. Density Functional Theory (DFT) is a particularly powerful and widely used method for these investigations.[9][10]

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and determine various electronic properties. A common approach involves using the B3LYP hybrid functional with a suitable basis set, such as 6-311++G(d,p) or LanL2DZ for metal complexes.[10][11]

Typical Workflow:

-

Geometry Optimization: The initial structure of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculations: These are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict theoretical vibrational spectra.

-

Property Calculations: Once a stable structure is confirmed, further calculations are performed to determine electronic properties like HOMO-LUMO energies, NBO charges, and MEP surfaces.[10][11]

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. Mechanistic insights on hydrazones synthesis: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

The Genesis of a Versatile Precursor: A Technical Guide to the Discovery and Historical Synthesis of 2-Hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinopyridine stands as a pivotal heterocyclic building block in the synthesis of a myriad of compounds with significant applications in medicinal chemistry and materials science. Its unique chemical architecture, featuring both a pyridine (B92270) ring and a reactive hydrazine (B178648) moiety, has rendered it an invaluable precursor for the development of pharmaceuticals, agrochemicals, and ligands for catalysis. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound, offering detailed experimental protocols, comparative quantitative data, and visual representations of synthetic workflows and its role in biological signaling pathways.

Discovery and Historical Evolution of Synthesis

The first documented synthesis of a derivative of 2-pyridylhydrazine was reported by Robert George Fargher and Reginald Furness in their 1915 publication in the Journal of the Chemical Society, Transactions.[1] Their work laid the foundational stone for the exploration of this class of compounds.

Over the decades, the synthetic routes to this compound have evolved, driven by the need for improved yields, scalability, and milder reaction conditions. The most prevalent and historically significant methods are summarized below.

Synthesis from 2-Halopyridines

The nucleophilic substitution of a halogen atom on the pyridine ring with hydrazine hydrate (B1144303) is the most common and widely practiced method for synthesizing this compound. Both 2-chloropyridine (B119429) and 2-bromopyridine (B144113) have been extensively used as starting materials.

-

From 2-Chloropyridine: This is often the more economical choice of starting material. The reaction typically requires heating 2-chloropyridine with an excess of hydrazine hydrate.[2][3] The large excess of hydrazine hydrate is often employed to minimize the formation of dimeric side products.[4]

-

From 2-Bromopyridine: 2-Bromopyridine is generally more reactive than its chloro-analogue due to the lower C-Br bond dissociation energy, which facilitates the nucleophilic substitution.[4] This can sometimes lead to higher yields or allow for milder reaction conditions.

Alternative Synthetic Routes

While less common, alternative methods for the synthesis of this compound have also been explored:

-

From 2-Aminopyridine (B139424): This method involves the diazotization of 2-aminopyridine followed by reduction of the resulting diazonium salt.[4]

-

From 2-Hydroxypyridine (B17775) (2-Pyridone): The reaction of 2-hydroxypyridine with excess hydrazine hydrate at high temperatures has also been reported as a potential synthetic route.[4]

The following diagram illustrates the historical development of the primary synthetic pathways to this compound.

Quantitative Data on Synthetic Methods

The following tables summarize the quantitative data from various reported syntheses of this compound, allowing for a clear comparison of the different methods.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloropyridine | Hydrazine Hydrate | None | 100 | 48 | 78 | --INVALID-LINK--[2][3] |

| 2-Chloropyridine | Hydrazine Hydrate | Butan-1-ol | 100 | 0.028 (Flow reactor) | 95.8 | --INVALID-LINK--[2] |

| 2-Chloropyridine | Hydrazine Hydrate (99%) | None | Not Specified | Not Specified | Good | --INVALID-LINK--[5] |

| 2,3-Dichloropyridine (B146566) | Hydrazine Hydrate (80%) | N,N-dimethylpropanolamine | 130 | 10 | 95 | --INVALID-LINK--[6] |

| 2,3-Dichloropyridine | Hydrazine Hydrate | Polar Solvent | Reflux | 4-8 | 95-99 | --INVALID-LINK--[7] |

Table 1: Synthesis of this compound and its Derivatives from Chloro-pyridines.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | Hydrazine Hydrate | Not Specified | Not Specified | Not Specified | Generally higher than 2-chloropyridine | --INVALID-LINK--[4] |

| 2,6-Dibromopyridine | Hydrazine Hydrate | 1-Propanol | 80 | 12 | Not specified | --INVALID-LINK--[8] |

Table 2: Synthesis of Hydrazinopyridines from Bromo-pyridines.

Detailed Experimental Protocols

General Procedure for the Synthesis of this compound from 2-Chloropyridine[2][3]

Reagents and Equipment:

-

2-Chloropyridine

-

Hydrazine hydrate

-

Ethyl acetate (B1210297)

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a solution of hydrazine hydrate (10 volumes), add 2-chloropyridine (1 equivalent).

-

Heat the reaction mixture to 100 °C and stir for 48 hours.

-

Monitor the progress of the reaction by TLC (eluent: 8:2 ethyl acetate/methanol).

-

Once the starting material is completely consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (5 x volume).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to afford this compound as a red oil.

-

The product can be further purified by vacuum distillation or recrystallization from ether/hexane.

Characterization Data:

-

¹H NMR (300 MHz, CDCl₃): δ 8.14 (1H, d, J = 3Hz, Ar-H), 7.51-7.45 (1H, m, Ar-H), 6.71-6.66 (2H, m, Ar-H), 5.78 (1H, brs, -NH), 3.81 (2H, brs, -NH₂).[2]

-

LCMS: Calculated for C₅H₇N₃ [M+H]⁺: 109.13; Measured: 110.1.[2]

Synthesis of 3-Chloro-2-hydrazinopyridine from 2,3-Dichloropyridine[6]

Reagents and Equipment:

-

2,3-Dichloropyridine

-

80% Hydrazine hydrate

-

N,N-dimethylpropanolamine

-

Reaction kettle with nitrogen inlet

-

Centrifuge

-

Double-cone dryer

Procedure:

-

In a reaction kettle, uniformly mix 2,3-dichloropyridine and N,N-dimethylpropanolamine.

-

Add 80% hydrazine hydrate to the mixture.

-

Replace the air in the kettle with nitrogen three times.

-

Heat the mixture to 130 °C and maintain at reflux for 10 hours.

-

After the reaction is complete, cool the mixture to 25 °C to induce crystallization.

-

Transfer the material to a centrifuge to separate the solid product.

-

Wash the centrifuged solid with water.

-

Dry the solid product in a double-cone dryer at -0.09 MPa and 60 °C to obtain 3-chloro-2-hydrazinopyridine.

Visualizations

Generalized Experimental Workflow for Synthesis from 2-Halopyridine

The following diagram outlines the general experimental workflow for the synthesis of this compound from a 2-halopyridine precursor.

Signaling Pathway: Inhibition of Monoamine Oxidase (MAO)

This compound and its derivatives are known to interact with monoamine oxidases (MAOs), a family of enzymes crucial for the metabolism of monoamine neurotransmitters. The hydrazine moiety is a key pharmacophore responsible for the inhibitory activity. The diagram below illustrates the proposed mechanism of MAO inhibition by a hydrazine-containing compound.

Conclusion

Since its initial discovery, the synthesis of this compound has undergone significant refinement, establishing it as a readily accessible and highly versatile chemical intermediate. The predominant synthetic strategy, involving the reaction of 2-halopyridines with hydrazine hydrate, has been optimized for both laboratory and industrial-scale production. The rich chemistry of the hydrazine functional group, particularly its ability to act as a nucleophile and a precursor to various heterocyclic systems, has cemented the role of this compound in the development of novel therapeutic agents, most notably as inhibitors of key enzymes such as monoamine oxidase. This guide provides a foundational understanding for researchers and professionals in drug development, enabling further innovation in the application of this remarkable molecule.

References

- 1. LXXIII.—Derivatives of 2-pyridylhydrazine and 2-quinolylhydrazine - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 4930-98-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. CN106588758B - Synthesis process of this compound derivative - Google Patents [patents.google.com]

- 7. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 8. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of 2-Hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and experimental procedures associated with 2-Hydrazinopyridine. It is intended to serve as an essential resource for laboratory personnel, ensuring safe and effective utilization of this versatile chemical intermediate. This document includes detailed information on physical and chemical properties, hazard identification, personal protective equipment, first aid measures, and emergency procedures. Furthermore, it outlines detailed experimental protocols for the synthesis, purification, and a representative derivatization reaction of this compound.

Chemical and Physical Properties

This compound, also known as 2-pyridylhydrazine, is a valuable reagent in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 4930-98-7 | [1] |

| Molecular Formula | C₅H₇N₃ | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| Appearance | White to light beige low melting solid or deep red crystalline lumps | [1][2] |

| Melting Point | 41-44 °C (lit.) | [1] |

| Boiling Point | 90-92 °C at 1 mmHg (lit.) | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Solubility | Soluble in methanol (B129727). | [1] |

| Storage Temperature | 2-8°C, under an inert gas | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize risk. The Globally Harmonized System (GHS) classifications and associated precautionary statements are summarized below.

GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific target organ toxicity (single exposure) | 3 (Respiratory system) |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H319 | Causes serious eye irritation. |

| Hazard | H335 | May cause respiratory irritation. |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precautionary | P405 | Store locked up. |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |

Incompatible Materials

This compound should be stored away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1] It is also hygroscopic and should be protected from moisture.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Appropriate PPE and engineering controls are mandatory when handling this compound to prevent exposure.

-

Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[1]

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.[1]

-

Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile or chloroprene) are necessary.[1]

-

Respiratory Protection: For operations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[1]

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |

Spill and Waste Disposal

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[1] Do not let the chemical enter drains.[1]

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and a representative reaction of this compound.

Synthesis of this compound from 2-Chloropyridine (B119429)

This protocol describes a common laboratory-scale synthesis of this compound.

Materials and Reagents:

-

2-Chloropyridine

-

Hydrazine (B178648) hydrate (B1144303) (80% solution)

-

Ethyl acetate (B1210297)

-

Water (deionized)

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1 eq., e.g., 20 g, 0.176 mol).

-

Carefully add hydrazine hydrate (10 vol., e.g., 200 mL). Caution: Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a fume hood.

-

Heat the reaction mixture to 100°C and stir for 48 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an 8:2 mixture of ethyl acetate and methanol as the eluent.[1]

-

Once the 2-chloropyridine has been consumed, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with water (e.g., 200 mL).[1]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (5 x 500 mL).[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[1]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a red oil.[1]

Caption: Synthesis workflow for this compound.

Purification of this compound

The crude product from the synthesis can be purified by either vacuum distillation or recrystallization.

Equipment:

-

Vacuum distillation apparatus (Claisen adapter recommended)

-

Stir bar

-

Heating mantle

-

Vacuum source (e.g., vacuum pump)

-

Cold trap

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.

-

Place the crude this compound and a stir bar into the distilling flask.

-

Connect the apparatus to the vacuum source with a cold trap in between.

-

Slowly apply the vacuum to the system.

-

Once a stable vacuum is achieved (e.g., 1 mmHg), begin to gently heat the distilling flask.

-

Collect the fraction that distills at 90-92°C.[1]

-

Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Caption: Workflow for vacuum distillation of this compound.

Materials and Reagents:

-

Crude this compound

-

Diethyl ether (Et₂O)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot diethyl ether.

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature.

-

To induce further crystallization, slowly add hexane as an anti-solvent until the solution becomes slightly turbid.

-

Cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the crystals under vacuum.

Caption: Recrystallization workflow for this compound.

Synthesis of N-furan-3-ylmethylene-N'-pyridin-2-yl-hydrazine

This protocol details the formation of a Schiff base, a common reaction for hydrazines.

Materials and Reagents:

-

This compound (1.09 g, 10 mmol)

-

3-Furaldehyde (B129913) (0.96 g, 10 mmol)

-

Absolute Ethanol (B145695) (25 mL)

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.09 g, 10 mmol).

-

Add 15 mL of absolute ethanol and stir to dissolve.

-

In a separate beaker, dissolve 3-furaldehyde (0.96 g, 10 mmol) in 10 mL of absolute ethanol.

-

Add the 3-furaldehyde solution to the this compound solution.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with cold ethanol and dry.

Caption: Workflow for Schiff base formation with this compound.

Emergency Response Logical Flow

A clear and logical response to emergencies is critical for laboratory safety.

Caption: Logical flow for emergency response to a this compound incident.

Conclusion

This compound is a chemical that offers significant utility in synthetic chemistry but must be handled with a high degree of care. Adherence to the safety precautions, proper use of personal protective equipment, and a thorough understanding of the experimental procedures outlined in this guide are paramount for ensuring the safety of all laboratory personnel. This document should be used in conjunction with the official Safety Data Sheet (SDS) and site-specific safety protocols.

References

2-Hydrazinopyridine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Hydrazinopyridine. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this versatile chemical intermediate.

Chemical and Physical Properties

This compound, also known as 2-Pyridylhydrazine, is a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility as a building block for various bioactive molecules underscores the importance of understanding its stability profile.[1][2]

| Property | Value | Source |

| CAS Number | 4930-98-7 | [1][3][4][5][6][7][8] |

| Molecular Formula | C5H7N3 | [1][5][6][7] |

| Molecular Weight | 109.13 g/mol | [1][5] |

| Appearance | White to yellow to orange-brown crystals or crystalline mass | [1][7] |

| Melting Point | 41-48 °C | [1][4] |

| Boiling Point | 90-92 °C at 1 mmHg | [4] |

| Solubility | Soluble in methanol (B129727) | [3][6] |

Stability Profile

While specific public data on the degradation kinetics and a detailed profile of degradation products for this compound are limited, its chemical structure suggests potential sensitivities. The hydrazine (B178648) moiety is susceptible to oxidation, and the pyridine (B92270) ring can be involved in various reactions. The compound is also noted to be potentially hygroscopic and heat-sensitive.